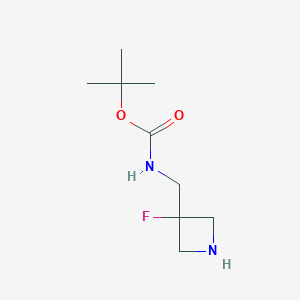
Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate
Übersicht
Beschreibung
Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate is a chemical compound with the molecular formula C9H17FN2O2 . It is also known by other names such as tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate .
Molecular Structure Analysis
The molecular structure of Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate consists of 9 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 204.24 g/mol.Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
- A study by Altenbach et al. (2008) explored the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). This included optimizing the potency of compounds like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, which demonstrated significant anti-inflammatory and antinociceptive activity in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis and Biological Evaluation
- Sanjeevarayappa et al. (2015) reported on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The study detailed its crystal structure and evaluated its in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Synthesis of Drug Intermediates
- Geng Min (2010) developed an efficient process for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process was noted for its simplicity, cost efficiency, and environmental friendliness, highlighting its relevance in the production of important drug intermediates (Geng Min, 2010).
Cytotoxicity Studies
- Nakagawa et al. (1994) conducted a comparative study on the toxic effects of butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, in isolated rat hepatocytes. This research provided insights into the comparative cytotoxicity of these compounds (Nakagawa et al., 1994).
Metabolism in Insects and Mice
- Douch and Smith (1971) explored the metabolism of compounds like 3,5-di-tert-butylphenyl N-methylcarbamate in various species, including insects and mice. Their study revealed oxidation products formed by hydroxylation, contributing to a deeper understanding of the metabolic pathways of these compounds in different species (Douch & Smith, 1971).
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9/h11H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKOGVNBUZVYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

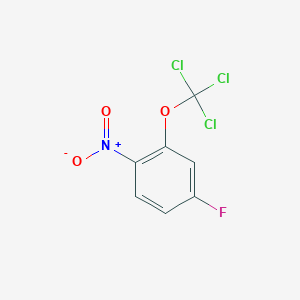
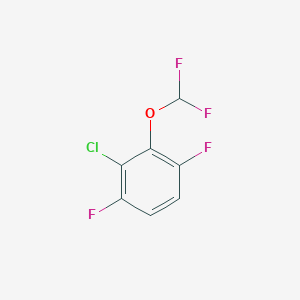
![1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1402218.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene](/img/structure/B1402221.png)
![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)


![Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1402228.png)
![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)
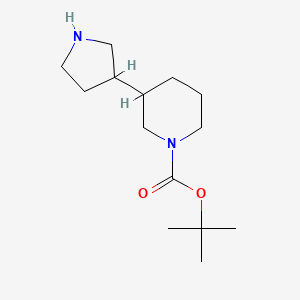

![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1402233.png)
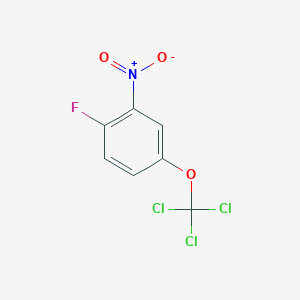
![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)